2-methoxyethyl 5-hydroxy-1-(4-methoxybenzyl)-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
2-METHOXYETHYL 5-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.
Preparation Methods
The synthesis of indole derivatives, including 2-METHOXYETHYL 5-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXYETHYL 5-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives have shown potential in antiviral, anti-inflammatory, and anticancer activities.
Medicine: It is being explored for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
Compared to these compounds, 2-METHOXYETHYL 5-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has unique structural features that may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C25H25NO5 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-methoxyethyl 5-hydroxy-1-[(4-methoxyphenyl)methyl]-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H25NO5/c1-16-23(25(28)31-13-12-29-2)21-14-22(27)19-6-4-5-7-20(19)24(21)26(16)15-17-8-10-18(30-3)11-9-17/h4-11,14,27H,12-13,15H2,1-3H3 |
InChI Key |
RMNGZVVUCRTLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC |
Origin of Product |
United States |
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